molecular formula C27H27N3O3S B2355584 4-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline CAS No. 866864-12-2

4-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline

Cat. No. B2355584
CAS RN: 866864-12-2
M. Wt: 473.59
InChI Key: ABBYAYRUJKILTC-UHFFFAOYSA-N
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Description

The compound “4-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The methoxyphenyl group attached to the piperazine ring could potentially enhance the lipophilicity and thus the bioavailability of the compound .

Scientific Research Applications

Synthesis and Characterization

Compounds with structures related to 4-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline have been synthesized and characterized for their fluorescent properties and receptor affinity. For instance, environment-sensitive fluorescent ligands for human 5-HT1A receptors with 1-arylpiperazine structure have been developed, displaying high receptor affinity and good fluorescence properties, which are valuable for visualizing receptors overexpressed in cells by fluorescence microscopy (Lacivita et al., 2009).

Antimicrobial and Antifungal Activities

Several derivatives have been synthesized and screened for their antimicrobial activities . Novel 1,2,4-Triazole derivatives demonstrated good or moderate activities against test microorganisms, suggesting potential applications in combating microbial infections (Bektaş et al., 2007).

Anticancer and Antioxidant Activities

Compounds bearing 4-Aryl-1-Piperazine moieties linked to the isoquinoline alkaloid, berberine, have been synthesized and evaluated for their anticancer and antioxidant activities . Several compounds exhibited significant potency, suggesting a promising direction for the development of new anticancer agents (Mistry et al., 2015).

Corrosion Inhibition

In the context of industrial applications, some derivatives have been investigated for their corrosion inhibitory properties . Compounds such as 7-alkyl-8-Hydroxyquinolines derived from visnaginone and khellinone have shown effectiveness as corrosion inhibitors for steel in acidic environments, demonstrating their utility in materials science and engineering (El faydy et al., 2020).

Molecular Docking and SAR Studies

Molecular docking and structure-activity relationship (SAR) studies on derivatives targeting various receptors, such as 5-HT1A and 5-HT7 , have provided insights into their potential therapeutic applications and the molecular basis of their activity. These studies are crucial for the rational design of new therapeutic agents with improved efficacy and selectivity (Intagliata et al., 2017).

properties

IUPAC Name

4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-20-7-13-23(14-8-20)34(31,32)26-19-28-25-6-4-3-5-24(25)27(26)30-17-15-29(16-18-30)21-9-11-22(33-2)12-10-21/h3-14,19H,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBYAYRUJKILTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline

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